N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide
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Overview
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s structure includes a furan ring attached to a thiophene ring, which is further connected to a hydroxyethyl group and a furan-2-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Furan and Thiophene Rings: The furan and thiophene rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated thiophene in the presence of a palladium catalyst.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide moiety through the reaction of the hydroxyethyl-substituted thiophene-furan compound with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings allow it to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The hydroxyethyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets . The carboxamide moiety may also play a role in binding to specific proteins or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.
Furan Derivatives: Compounds like furosemide and nitrofurantoin, which contain furan rings and are used as diuretics and antibiotics.
Hybrid Compounds: Compounds that contain both furan and thiophene rings, such as certain chalcone derivatives, which exhibit anticancer and antimicrobial activities.
The uniqueness of this compound lies in its combination of furan and thiophene rings with a hydroxyethyl group and a carboxamide moiety, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-10(9-16-15(18)12-4-2-8-20-12)13-5-6-14(21-13)11-3-1-7-19-11/h1-8,10,17H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOCPDDFWADWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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